molecular formula C18H19NO4S B2616613 (E)-N-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-phenylethenesulfonamide CAS No. 1331448-50-0

(E)-N-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-phenylethenesulfonamide

Cat. No.: B2616613
CAS No.: 1331448-50-0
M. Wt: 345.41
InChI Key: MBSDRXYCYJKFGM-UHFFFAOYSA-N
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Description

(E)-N-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-phenylethenesulfonamide ( 1331448-50-0) is a synthetic sulfonamide derivative of interest in medicinal chemistry and pharmacological research. Its unique structure features a benzodioxole moiety and a phenylvinylsulfonamide group, which contributes to its potential as a bioactive scaffold . The sulfonamide functionality is known to enhance binding affinity to biological targets, while the benzodioxole and phenylvinyl groups contribute to the compound's stability and lipophilicity, thereby facilitating membrane permeability . This makes it a suitable candidate for structure-activity relationship (SAR) studies and the development of novel enzyme inhibitors or receptor modulators . The compound is supplied with high purity, making it a reliable intermediate for further chemical derivatization. This product is intended for non-human research applications only and is not designed for diagnostic, therapeutic, or any veterinary use.

Properties

IUPAC Name

(E)-N-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-2-19(13-16-8-9-17-18(12-16)23-14-22-17)24(20,21)11-10-15-6-4-3-5-7-15/h3-12H,2,13-14H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSDRXYCYJKFGM-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=C(C=C1)OCO2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC2=C(C=C1)OCO2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-phenylethenesulfonamide typically involves multiple steps, starting with the preparation of the benzodioxole ring. One common method involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole. This intermediate is then subjected to further reactions to introduce the ethyl and phenylethenesulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(E)-N-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-phenylethenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (E)-N-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The benzodioxole ring and sulfonamide group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Sulfonamides

The compound’s structural uniqueness lies in its combination of a benzodioxole group, ethyl substituent, and styrenesulfonamide core. Below, it is compared to three representative analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (R₁, R₂) Molecular Weight (g/mol) Key Properties/Applications
(E)-N-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-phenylethenesulfonamide Styrenesulfonamide R₁ = Benzodioxol-5-ylmethyl; R₂ = Ethyl 361.42 High lipophilicity (logP ~3.2); potential CNS activity due to benzodioxole moiety
(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) Quinoline-sulfonamide hybrid R₁ = 4-Methoxystyryl; R₂ = Quinoline-Cl-OH 521.97 Anticandidal activity (MIC = 8 µg/mL); enhanced π-π stacking due to quinoline
N-(4-Nitrophenyl)styrenesulfonamide Styrenesulfonamide R₁ = 4-Nitrophenyl; R₂ = H 290.29 Photoresponsive properties; used in polymer crosslinking
(E)-N-(2-Phenylethenyl)benzenesulfonamide Styrenesulfonamide R₁ = Phenyl; R₂ = H 257.31 Low solubility (logP ~2.1); limited bioactivity

Key Observations:

Substituent Effects on Bioactivity: The benzodioxole group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to simpler analogs like (E)-N-(2-phenylethenyl)benzenesulfonamide . In contrast, IIIa’s quinoline and methoxystyryl substituents confer antifungal activity, likely via interactions with fungal cytochrome P450 enzymes .

Nitrophenyl-substituted analogs exhibit photochemical reactivity due to electron-withdrawing nitro groups, a property absent in the benzodioxole derivative.

Crystallographic Characterization :

  • Structural validation tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for confirming the (E)-configuration and hydrogen-bonding networks in these compounds . For example, the benzodioxole ring’s planarity and sulfonamide torsion angles are typically validated using methods described by Spek (2009) to ensure structural accuracy .

Biological Activity

(E)-N-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-phenylethenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to a class of sulfonamides characterized by the presence of a benzodioxole moiety, which is known for its diverse biological properties. The synthesis typically involves the reaction of 1,3-benzodioxole derivatives with appropriate amine and sulfonylating agents under controlled conditions.

Biological Activity Overview

  • Antiviral Activity :
    Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives containing the 1,3-benzodioxole group have shown efficacy against various viral strains by inhibiting viral replication mechanisms.
  • Insecticidal Properties :
    Research has highlighted the larvicidal activity of 1,3-benzodioxole acids against Aedes aegypti, a vector for several significant arboviruses. Compounds derived from this structure demonstrated varying degrees of toxicity to larvae while showing minimal cytotoxic effects on mammalian cells. For example, a related compound exhibited LC50 and LC90 values of 28.9 ± 5.6 μM and 162.7 ± 26.2 μM respectively, indicating potential for use in vector control strategies .
  • Antifungal Activity :
    Molecular docking studies suggest that benzodioxole derivatives may serve as precursors for antifungal agents. The interaction of these compounds with fungal enzymes can inhibit growth, showcasing their potential as therapeutic agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many benzodioxole derivatives act by inhibiting specific enzymes that are crucial for pathogen survival.
  • Receptor Modulation : These compounds may interact with various biological receptors, altering cellular responses and leading to therapeutic effects.

Case Study 1: Antiviral Effects

A study demonstrated that a related benzodioxole compound inhibited the replication of the influenza virus in vitro. The mechanism involved the disruption of viral entry into host cells, highlighting the compound's potential as an antiviral agent.

Case Study 2: Larvicidal Activity

In another investigation focusing on mosquito control, compounds similar to this compound were evaluated for their effectiveness against Aedes aegypti larvae. The results indicated that certain modifications to the benzodioxole structure significantly enhanced larvicidal potency while maintaining low toxicity to non-target organisms .

Data Summary

Activity Type Compound LC50 (μM) LC90 (μM) Toxicity (Mammals)
AntiviralBenzodioxole DerivativeN/AN/ALow
Larvicidal3,4-Methylenedioxy Cinnamic Acid28.9 ± 5.6162.7 ± 26.2Non-toxic at high doses

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